molecular formula C17H12BrNO B11559310 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol

4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol

Cat. No.: B11559310
M. Wt: 326.2 g/mol
InChI Key: BZFLBXIMBJCOFL-UHFFFAOYSA-N
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Description

4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom, a naphthyl group, and a phenolic hydroxyl group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 1-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol involves its ability to form complexes with metal ions, which can influence various biochemical pathways. The compound’s phenolic hydroxyl group and imine nitrogen can coordinate with metal ions, affecting their reactivity and stability. This coordination can modulate the activity of metalloenzymes and other metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(naphthalen-1-yliminomethyl)-phenol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form stable metal complexes. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C17H12BrNO

Molecular Weight

326.2 g/mol

IUPAC Name

4-bromo-2-(naphthalen-1-yliminomethyl)phenol

InChI

InChI=1S/C17H12BrNO/c18-14-8-9-17(20)13(10-14)11-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H

InChI Key

BZFLBXIMBJCOFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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